2-Bromo-3-fluoro-5-iodotoluene
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Overview
Description
2-Bromo-3-fluoro-5-iodotoluene is an aromatic compound with the molecular formula C7H5BrFI It is a halogenated derivative of toluene, characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoro-5-iodotoluene typically involves multi-step halogenation reactions. One common method includes:
Bromination: Starting with 3-fluorotoluene, bromination is carried out using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.
Iodination: The brominated intermediate is then subjected to iodination using iodine and a suitable oxidizing agent like nitric acid to introduce the iodine atom at the 5-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Types of Reactions:
Substitution Reactions: this compound undergoes various substitution reactions, such as nucleophilic aromatic substitution, where the halogen atoms can be replaced by other nucleophiles.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions, where the halogen atoms are replaced by aryl or alkyl groups using palladium catalysts and boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Suzuki-Miyaura Coupling: Typical reagents include palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases like potassium carbonate.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted toluenes.
Coupling Products: Aryl or alkyl-substituted toluenes are common products from coupling reactions.
Scientific Research Applications
2-Bromo-3-fluoro-5-iodotoluene is utilized in several scientific research fields:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the synthesis of advanced materials, including liquid crystals and organic semiconductors.
Biology and Medicine: It is explored for its potential biological activities and as a precursor in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoro-5-iodotoluene in chemical reactions involves the activation of the aromatic ring by the electron-withdrawing halogen atoms. This activation facilitates various substitution and coupling reactions. The molecular targets and pathways depend on the specific reaction and the reagents involved.
Comparison with Similar Compounds
2-Bromo-3-fluorotoluene: Lacks the iodine atom, making it less reactive in certain coupling reactions.
3-Fluoro-5-iodotoluene: Lacks the bromine atom, affecting its reactivity and the types of reactions it can undergo.
2-Bromo-5-iodotoluene: Lacks the fluorine atom, which influences its electronic properties and reactivity.
Uniqueness: 2-Bromo-3-fluoro-5-iodotoluene is unique due to the presence of three different halogen atoms, each contributing to its distinct reactivity and making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-bromo-1-fluoro-5-iodo-3-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c1-4-2-5(10)3-6(9)7(4)8/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIQBXWYIWHBKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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